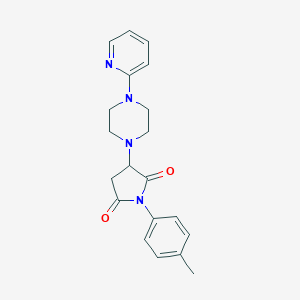![molecular formula C17H8N2OS2 B304532 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that belongs to the class of indeno[2,1-b]pyridine derivatives. It has been synthesized by various methods and has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its potential anticancer and anti-inflammatory activity. It can be used to study the mechanism of action of these compounds and their potential use in the treatment of cancer and inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination therapy with other anticancer or anti-inflammatory agents. Additionally, its potential use as a diagnostic or prognostic marker for cancer or inflammatory diseases can also be explored.
Méthodes De Synthèse
The synthesis of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been reported by various methods. One of the methods involves the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-chloroacrylonitrile to obtain the desired compound.
Applications De Recherche Scientifique
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C17H8N2OS2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H8N2OS2/c18-8-11-13(12-6-3-7-22-12)14-9-4-1-2-5-10(9)16(20)15(14)19-17(11)21/h1-7H,(H,19,21) |
Clé InChI |
BEZAFQILIUERJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)